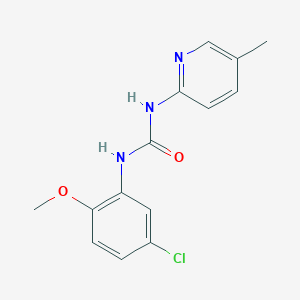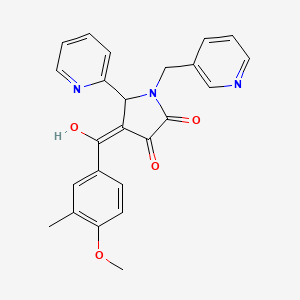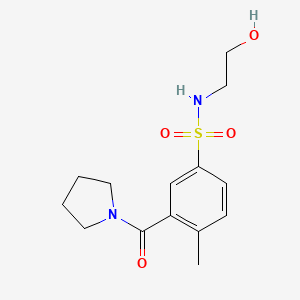![molecular formula C17H19N3OS B5323928 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known by the name of AM-2201 and is a potent agonist of the cannabinoid receptors. This compound has gained popularity in the research community due to its unique pharmacological properties.
作用機序
The mechanism of action of 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine involves the activation of the CB1 receptor. This receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and anti-inflammatory properties. This compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
実験室実験の利点と制限
The advantages of using 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine in lab experiments include its potency and selectivity for the CB1 receptor. This compound has been extensively studied and has a well-established pharmacological profile. However, the limitations of using this compound include its potential for abuse and its legal status in some countries.
将来の方向性
There are several future directions for the research of 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. Another direction is to study its effects on the endocannabinoid system and its role in various physiological processes. Additionally, research can be conducted on the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a potent agonist of the cannabinoid receptors that has gained popularity in the research community due to its unique pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits and risks associated with this compound.
合成法
The synthesis of 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 3-methoxybenzyl bromide and potassium carbonate in dimethylformamide. The resulting product is then reacted with N-methyl-N-(2-thienylmethyl)amine in ethanol to obtain the final product.
科学的研究の応用
1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine has been extensively studied for its pharmacological properties. It has been found to be a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This compound has been used in various research studies to investigate the role of the endocannabinoid system in various physiological and pathological conditions.
特性
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-19(13-17-7-4-8-22-17)11-14-10-18-20(12-14)15-5-3-6-16(9-15)21-2/h3-10,12H,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFDKBQWCIKITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC2=CN(N=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5323863.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B5323869.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidine](/img/structure/B5323879.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
